4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a synthetic organic compound characterized by the presence of methoxy, imino, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves the condensation of 4-methoxybenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reduction: The imino group can be reduced to an amine using similar reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to the presence of both nitro and imino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C22H18N2O6 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O6/c1-28-18-8-4-16(5-9-18)22(25)30-21-12-3-15(13-20(21)24(26)27)14-23-17-6-10-19(29-2)11-7-17/h3-14H,1-2H3 |
InChI Key |
KWBRMCBZJLJONT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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